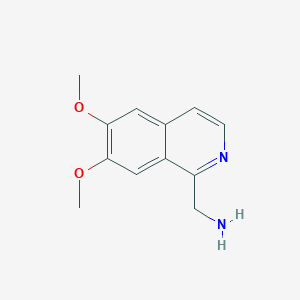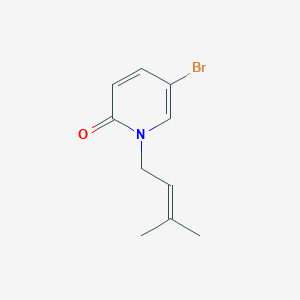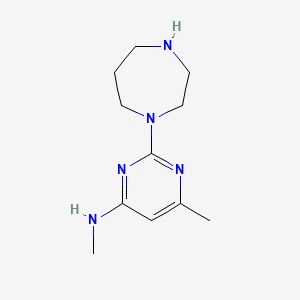
2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features a diazepane ring fused to a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the reductive amination of a suitable aminoketone precursor using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalytic hydrogenation and other techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce alkyl or acyl groups onto the pyrimidine ring.
科学的研究の応用
2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.
作用機序
The mechanism of action of 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of Rho-associated kinase, affecting cellular processes such as smooth muscle contraction and gene expression .
類似化合物との比較
Similar Compounds
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 2-([1,4]diazepan-1-yl)-3-(2-butyn-1-yl)-5-[(4-methyl-quinazolin-2-yl)methyl]-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one
Uniqueness
2-(1,4-Diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a diazepane ring with a pyrimidine core allows for specific interactions with molecular targets that are not possible with other similar compounds .
特性
分子式 |
C11H19N5 |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N5/c1-9-8-10(12-2)15-11(14-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15) |
InChIキー |
GBQIISCUZATHDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCNCC2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


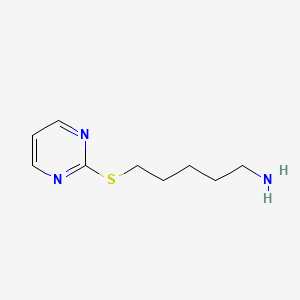
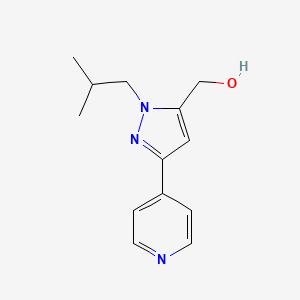
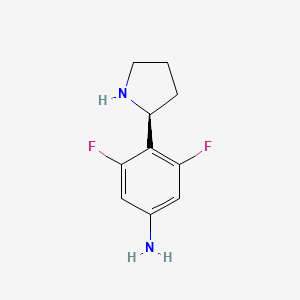


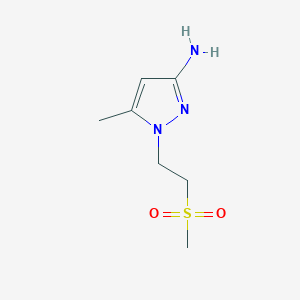

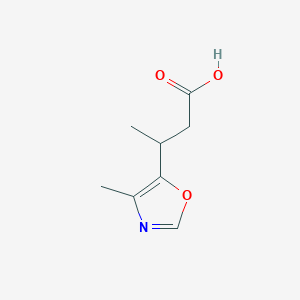
![8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride](/img/structure/B13341973.png)
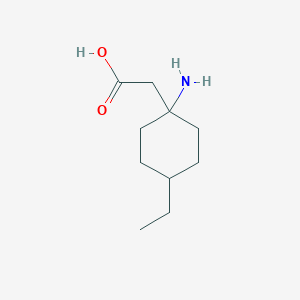
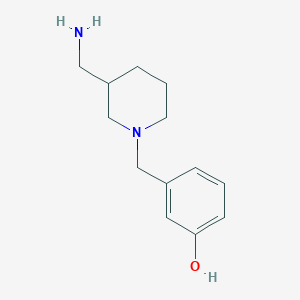
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
